molecular formula C11H14Br2 B1467266 1-Bromo-2-(3-bromo-2,2-dimethylpropyl)benzene CAS No. 1488005-73-7

1-Bromo-2-(3-bromo-2,2-dimethylpropyl)benzene

Cat. No.: B1467266
CAS No.: 1488005-73-7
M. Wt: 306.04 g/mol
InChI Key: YMLFLDPVCOEMGT-UHFFFAOYSA-N
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Description

1-Bromo-2-(3-bromo-2,2-dimethylpropyl)benzene is an organic compound belonging to the class of halogenated hydrocarbons. This compound is characterized by the presence of bromine atoms attached to a benzene ring and a dimethylpropyl group. It is commonly used in various industrial and research applications due to its unique chemical properties.

Mechanism of Action

    Mode of Action

    Pharmacokinetics

      The compound is absorbed through various routes (e.g., oral, dermal, inhalation). It distributes to tissues and organs, including adipose tissue due to its lipophilicity. The compound undergoes hepatic metabolism, leading to the formation of metabolites. Metabolites are excreted via urine and feces. Lipophilicity affects its absorption and distribution .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-(3-bromo-2,2-dimethylpropyl)benzene can be synthesized through a multi-step process involving the bromination of 2,2-dimethylpropane followed by a Friedel-Crafts alkylation reaction with benzene. The reaction conditions typically involve the use of bromine or hydrogen bromide as the brominating agents and aluminum chloride as the catalyst for the Friedel-Crafts reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common to achieve the desired product quality .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-2-(3-bromo-2,2-dimethylpropyl)benzene is unique due to the presence of both a benzene ring and a dimethylpropyl group, which imparts distinct chemical reactivity and physical properties. This makes it a valuable compound for various synthetic and industrial applications .

Properties

IUPAC Name

1-bromo-2-(3-bromo-2,2-dimethylpropyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Br2/c1-11(2,8-12)7-9-5-3-4-6-10(9)13/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMLFLDPVCOEMGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=CC=C1Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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